molecular formula C13H7ClO2S B1272089 1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid CAS No. 85589-69-1

1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid

Cat. No. B1272089
CAS RN: 85589-69-1
M. Wt: 262.71 g/mol
InChI Key: YBSJKVJFNLILQW-UHFFFAOYSA-N
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Description

1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid is a compound that can be inferred to have a complex molecular structure involving a naphtho[2,1-b]thiophene core with a chloro substituent and a carboxylic acid functional group. While the provided abstracts do not directly describe this compound, they offer insights into related chemical reactions and structures that can help us understand the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of starting materials that can undergo substitution and ring formation reactions. For instance, 2-chlorothiophene can be converted into dimer type products through reactions with Amberlyst 15 or 100% orthophosphoric acid, yielding various thiophenone derivatives . Although the synthesis of 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid is not explicitly mentioned, similar synthetic strategies could potentially be applied, such as halogenation and carboxylation of naphtho[2,1-b]thiophene derivatives.

Molecular Structure Analysis

The molecular structure of 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid would likely exhibit aromaticity due to the naphtho[2,1-b]thiophene core, with the chloro and carboxylic acid substituents influencing its electronic and steric properties. The presence of a thiophene ring can contribute to the compound's stability and reactivity, as seen in the formation of tetrahydro-2-thiophenone derivatives .

Chemical Reactions Analysis

Chemical reactions involving similar compounds show a variety of outcomes depending on the reagents and conditions used. For example, the reaction of 2-chlorothiophene can lead to the formation of dimer type products with different substituents . In the context of 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid, one might expect it to undergo reactions typical of carboxylic acids, such as esterification or amidation, and electrophilic aromatic substitution reactions due to the chloro substituent.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid are not detailed in the provided abstracts, we can hypothesize based on the properties of structurally related compounds. The presence of a carboxylic acid group suggests that it would have acidic properties and could form salts and esters. The chloro substituent may increase the compound's reactivity in nucleophilic substitution reactions. The aromatic nature of the naphtho[2,1-b]thiophene core would contribute to the compound's stability and potential for π-π interactions, which could affect its solubility and melting point.

Scientific Research Applications

Antimicrobial Activity

1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid derivatives show potential in antimicrobial applications. El-Gaby et al. (2002) synthesized thiourea, hydrazine, and fused pyrimidine derivatives containing sulfonamido moieties, indicating their possible antimicrobial uses (El-Gaby, Micky, Taha, & El-Sharief, 2002). Similarly, Kathiravan, Venugopal, and Muthukumaran (2017) synthesized novel arylidene derivatives of benzo[b]-thiophene-2-carboxylic acid, showing good antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (Kathiravan, Venugopal, & Muthukumaran, 2017).

Luminescence Sensing and Pesticide Removal

In the field of environmental science, Zhao et al. (2017) demonstrated the use of thiophene-based metal-organic frameworks (MOFs) for luminescence sensing and pesticide removal. They indicated the efficiency of these compounds in detecting and removing environmental contaminants (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).

Solar Cell Applications

Aïch, Lu, Beaupré, Leclerc, and Tao (2012) explored the use of 1-chloronaphthalene and related compounds in solar cell applications. They achieved a power conversion efficiency of 7.1% in bulk heterojunction solar cells using these compounds, suggesting their potential in photovoltaic technologies (Aïch, Lu, Beaupré, Leclerc, & Tao, 2012).

Nanomorphology Control in Solar Cells

Similarly, Nagarjuna, Bagui, Gupta, and Singh (2017) investigated the use of chloronaphthalene derivatives in organic solar cells. Their research led to an increase in power conversion efficiency, highlighting the importance of these compounds in solar energy technology (Nagarjuna, Bagui, Gupta, & Singh, 2017).

Dye-Sensitized Solar Cells

In the realm of dye-sensitized solar cells, Saji, Zong, and Pyo (2010) synthesized poly(thieno[3,4-b]thiophene-2-carboxylic acid) showing near-infrared absorption. This compound was used in dye-sensitized solar cells, indicating its potential in solar energy applications (Saji, Zong, & Pyo, 2010).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

1-chlorobenzo[e][1]benzothiole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClO2S/c14-11-10-8-4-2-1-3-7(8)5-6-9(10)17-12(11)13(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSJKVJFNLILQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=C(S3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377288
Record name 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid

CAS RN

85589-69-1
Record name 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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